Cas no 114920-51-3 (2,2-dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonyl chloride)

2,2-dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2,2-dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonyl chloride
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- MDL: MFCD29763121
- Inchi: 1S/C8H7ClO4S2/c9-15(12,13)8-2-1-6-4-14(10,11)5-7(6)3-8/h1-3H,4-5H2
- InChI Key: VIYDGWAWUOVMDW-UHFFFAOYSA-N
- SMILES: C1S(=O)(=O)CC2=CC(S(Cl)(=O)=O)=CC=C12
2,2-dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-260167-1.0g |
2,2-dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonyl chloride |
114920-51-3 | 95% | 1.0g |
$986.0 | 2024-06-18 | |
Enamine | EN300-260167-1g |
2,2-dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonyl chloride |
114920-51-3 | 95% | 1g |
$986.0 | 2023-09-14 | |
Enamine | EN300-260167-2.5g |
2,2-dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonyl chloride |
114920-51-3 | 95% | 2.5g |
$1931.0 | 2024-06-18 | |
Enamine | EN300-260167-0.5g |
2,2-dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonyl chloride |
114920-51-3 | 95% | 0.5g |
$768.0 | 2024-06-18 | |
Aaron | AR01C56F-1g |
2,2-dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonyl chloride |
114920-51-3 | 95% | 1g |
$1381.00 | 2025-02-09 | |
Aaron | AR01C56F-100mg |
2,2-dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonyl chloride |
114920-51-3 | 95% | 100mg |
$496.00 | 2025-02-09 | |
A2B Chem LLC | AW45099-500mg |
2,2-dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonyl chloride |
114920-51-3 | 95% | 500mg |
$844.00 | 2024-04-20 | |
1PlusChem | 1P01C4Y3-50mg |
2,2-dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonyl chloride |
114920-51-3 | 95% | 50mg |
$335.00 | 2023-12-26 | |
A2B Chem LLC | AW45099-1g |
2,2-dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonyl chloride |
114920-51-3 | 95% | 1g |
$1073.00 | 2024-04-20 | |
A2B Chem LLC | AW45099-50mg |
2,2-dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonyl chloride |
114920-51-3 | 95% | 50mg |
$277.00 | 2024-04-20 |
2,2-dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonyl chloride Related Literature
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2. Book reviews
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
Additional information on 2,2-dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonyl chloride
Professional Introduction to 2,2-dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonyl chloride (CAS No. 114920-51-3)
2,2-dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonyl chloride, identified by its CAS number 114920-51-3, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzothiophene family, a class of molecules known for their diverse biological activities and structural versatility. The presence of both a dioxo (ketone) group and a sulfonyl chloride functionality makes it a particularly intriguing intermediate for the synthesis of bioactive molecules.
The structural framework of 2,2-dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonyl chloride incorporates a fused ring system consisting of a benzene ring and a thiophene ring, with an additional carbonyl group at the 2-position and a sulfonyl chloride substituent at the 5-position. This arrangement imparts unique electronic and steric properties to the molecule, making it a valuable building block for drug discovery efforts. The sulfonyl chloride moiety, in particular, is highly reactive and serves as a versatile handle for further functionalization via nucleophilic substitution reactions.
In recent years, there has been growing interest in benzothiophene derivatives due to their potential applications in the development of therapeutic agents. Several studies have highlighted the pharmacological significance of this scaffold in modulating various biological pathways. For instance, modifications of the benzothiophene core have been explored in the design of compounds with anti-inflammatory, anticancer, and antimicrobial properties. The compound 2,2-dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonyl chloride represents an advanced scaffold that could be further elaborated to yield novel pharmacophores with enhanced efficacy and selectivity.
The reactivity of the sulfonyl chloride group in 2,2-dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonyl chloride allows for its incorporation into a wide range of molecular architectures. This functionality can be selectively introduced at the 5-position of the benzothiophene ring through sulfonation followed by chlorosulfonation or other synthetic routes. Such transformations enable chemists to construct complex derivatives with tailored biological activities. For example, coupling this compound with nucleophilic amines or heterocycles can yield sulfonamides or other nitrogen-containing derivatives that exhibit promising pharmacological effects.
Recent advancements in medicinal chemistry have demonstrated the utility of 2,2-dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonyl chloride in the synthesis of inhibitors targeting specific enzyme families. The benzothiophene scaffold is known to interact favorably with biological macromolecules due to its aromaticity and ability to form hydrogen bonds. By leveraging this scaffold, researchers have developed inhibitors against enzymes such as kinases and proteases, which are implicated in various diseases. The sulfonyl chloride group provides an additional layer of reactivity that can be exploited to optimize binding interactions within biological targets.
The synthesis of 2,2-dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonyl chloride involves multi-step organic transformations that require careful optimization to ensure high yields and purity. Common synthetic strategies include cyclization reactions followed by functional group interconversions. The introduction of the dioxo group typically involves oxidation of an alcohol or ketone precursor, while the sulfonyl chloride functionality is often generated via chlorosulfonation or reaction with phosphorus pentachloride. These synthetic methodologies highlight the compound's versatility as a synthetic intermediate.
In conclusion,2,2-dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonyl chloride (CAS No. 114920-51-3) is a structurally complex and functionally diverse compound with significant potential in pharmaceutical research. Its unique combination of reactivity features makes it an invaluable tool for medicinal chemists seeking to develop novel therapeutic agents. As research in heterocyclic chemistry continues to progress, this compound is likely to play an increasingly important role in drug discovery efforts aimed at addressing unmet medical needs.
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